trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
Trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This particular compound features a cyclohexane ring substituted with a carboxylic acid group and a coumarin moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the coumarin derivative, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate. This can be achieved through the Knoevenagel condensation reaction, where 7-hydroxycoumarin is reacted with an appropriate aldehyde in the presence of a base such as piperidine .
Next, the coumarin derivative is subjected to an alkylation reaction with a suitable alkyl halide to introduce the acetyl group. This step is typically carried out in the presence of a base like potassium carbonate in a solvent such as acetone . The resulting intermediate is then reacted with trans-4-aminomethylcyclohexanecarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core structure and exhibit similar biological activities.
Benzofuran and benzoxazol derivatives: These compounds have structural similarities and are known for their antimicrobial and anticancer properties.
Uniqueness
Trans-4-[({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27NO6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-12-13(2)22(27)29-20-14(3)18(9-8-17(12)20)28-11-19(24)23-10-15-4-6-16(7-5-15)21(25)26/h8-9,15-16H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
MMUQSPGHDNRXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCC(CC3)C(=O)O)C |
Origin of Product |
United States |
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